molecular formula C10H16O3 B12281447 (1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol

(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol

Katalognummer: B12281447
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: FPZARQSEVWGCES-JVHMLUBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol, (1a,3b,5a)- is a unique organic compound characterized by its spirocyclic structure. This compound features a bicyclo[3.2.1]octane ring system fused with a 1,3-dioxolane ring, making it an interesting subject for various chemical studies and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol typically involves the reaction of bicyclo[3.2.1]octane derivatives with 1,3-dioxolane under specific conditions. One common method includes the use of acid or base catalysts to facilitate the formation of the spiro linkage .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine

In biological and medical research, this compound is explored for its potential pharmacological properties. Its spirocyclic structure is of interest for designing new drugs with improved stability and bioavailability .

Industry

In the industrial sector, Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .

Wirkmechanismus

The mechanism by which Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

(1'S,5'R)-spiro[1,3-dioxolane-2,8'-bicyclo[3.2.1]octane]-3'-ol

InChI

InChI=1S/C10H16O3/c11-9-5-7-1-2-8(6-9)10(7)12-3-4-13-10/h7-9,11H,1-6H2/t7-,8+,9?

InChI-Schlüssel

FPZARQSEVWGCES-JVHMLUBASA-N

Isomerische SMILES

C1C[C@H]2CC(C[C@@H]1C23OCCO3)O

Kanonische SMILES

C1CC2CC(CC1C23OCCO3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.